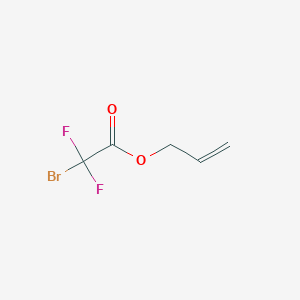

Allyl bromodifluoroacetate

描述

Allyl bromodifluoroacetate is a chemical compound that is part of a broader class of organic molecules which are characterized by the presence of an allyl group (a substituent derived from propene) and a bromodifluoroacetate moiety. This compound is of interest due to its potential applications in organic synthesis, particularly in the introduction of fluorine atoms into molecules, which can significantly alter the physical, chemical, and biological properties of the compounds .

Synthesis Analysis

The synthesis of compounds related to allyl bromodifluoroacetate involves various strategies. For instance, the bromofluorination of allylic alcohols using N-bromosuccinimide and triethylamine tris-hydrofluoride can yield vicinal fluorobromohydrins, which are closely related to the structure of allyl bromodifluoroacetate . Additionally, the synthesis of fluorinated heterocyclic scaffolds, which are structurally related to allyl bromodifluoroacetate, has been achieved through a sequence of reactions starting with difluorinated ethyl bromoacetate, involving Michael addition and Mannich reaction followed by Dieckmann condensation .

Molecular Structure Analysis

The molecular structure of allyl bromodifluoroacetate and related compounds can be complex, with the presence of multiple electronegative atoms like fluorine and bromine influencing the geometry and electronic distribution. Preliminary calculations for the molecular ion of allyl bromide, a related compound, suggest the existence of lower energy structures upon elongation of the carbon-bromide bond, leading to bromonium-type ions . These structural insights are crucial for understanding the reactivity and stability of such molecules.

Chemical Reactions Analysis

Allyl bromodifluoroacetate and its analogs participate in various chemical reactions. Electrophilic difluoro(phenylthio)methylation of allylsilanes using bromodifluoro(phenylthio)methane is one such reaction, which has been studied for its reactivity and stability of the resulting difluoro(phenylthio)methylium cation . Furthermore, the nucleophilic trifluoromethylthiolation of allylic bromides has been performed with high stereo- and regioselectivity, indicating the versatility of allyl bromides in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of allyl bromodifluoroacetate are influenced by the presence of the bromo and difluoroacetate groups. The bromination of allyl chloride, a related compound, in various solvents has been studied, showing that the yield of dibromide increases as the nucleophilicity of the solvent decreases . This suggests that the solvent can significantly impact the outcome of reactions involving allyl bromodifluoroacetate. Additionally, the isomerization of the molecular ion of allyl bromide has been characterized, providing insights into the stability and rearrangement possibilities of allyl bromides under ionizing conditions .

科学研究应用

Advances in Catalytic Reactions

Allylic compounds, including Allyl bromodifluoroacetate, are often subjects of studies in transition-metal catalyzed reactions due to their versatile roles in organic synthesis. For instance, hydroxycarbonylation reactions in aqueous-organic two-phase systems have shown that allylic halides, like Allyl bromodifluoroacetate, can exhibit high catalytic activities, surpassing those obtained in homogeneous systems. These findings highlight the compound's potential in facilitating efficient synthesis of carboxylic acids, an important class of organic compounds (Bertoux et al., 1999).

Environmental and Biological Impacts

While the direct environmental and biological impacts of Allyl bromodifluoroacetate are not specified, research on polyfluoroalkyl chemicals, which share fluorinated characteristics, indicates the importance of understanding the environmental fate and potential health impacts of such compounds. Studies on microbial degradation of polyfluoroalkyl chemicals suggest that understanding the biodegradability and transformation products of fluorinated compounds, including those similar to Allyl bromodifluoroacetate, is crucial for assessing their environmental persistence and toxicity (Liu & Mejia Avendaño, 2013).

Biochemical Processes and Macromolecular Assembly

Research into lignin biosynthesis and assembly provides insights into the biochemical processes involving allylic compounds. Allyl/propenyl phenols play significant roles in lignan and lignin biosynthesis, influencing plant structural and defense mechanisms. Understanding these processes can shed light on the potential biochemical applications of Allyl bromodifluoroacetate in studying plant biology and developing new materials (Davin et al., 2008).

安全和危害

未来方向

The future directions for research on Allyl bromodifluoroacetate and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, the development of new synthetic transformations that simplify the preparation of complex structures is a promising area of research . Additionally, the design of photoredox catalysts that absorb in the red-light region has recently stimulated intensive research .

属性

IUPAC Name |

prop-2-enyl 2-bromo-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYZVEQMOASHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438215 | |

| Record name | Prop-2-en-1-yl bromo(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allyl bromodifluoroacetate | |

CAS RN |

155820-76-1 | |

| Record name | 2-Propen-1-yl 2-bromo-2,2-difluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155820-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prop-2-en-1-yl bromo(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Oxabicyclo[3.2.1]oct-3-ene,2-methyl-5-(1-methylethyl)-,endo-(9CI)](/img/structure/B120996.png)